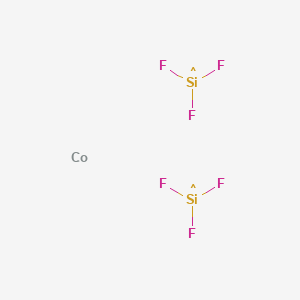
Cobalt--trifluorosilyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–trifluorosilyl (1/2) is a compound that features cobalt bonded to trifluorosilyl groups
Métodos De Preparación
The synthesis of cobalt–trifluorosilyl (1/2) typically involves the reaction of cobalt precursors with trifluorosilyl reagents under controlled conditions. One common method involves the use of cobalt(II) carbonate and trifluorosilyl chloride in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Cobalt–trifluorosilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt species.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: The trifluorosilyl groups can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Cobalt–trifluorosilyl (1/2) has several scientific research applications:
Mecanismo De Acción
The mechanism by which cobalt–trifluorosilyl (1/2) exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. In biological applications, the compound’s magnetic properties are utilized for imaging and diagnostic purposes .
Comparación Con Compuestos Similares
Cobalt–trifluorosilyl (1/2) can be compared with other cobalt compounds such as cobalt triflate and cobalt acetylacetonate. While cobalt triflate is known for its strong Lewis acid properties and is used in nucleophilic substitution reactions, cobalt acetylacetonate is widely used as a catalyst in various organic reactions . The unique aspect of cobalt–trifluorosilyl (1/2) lies in its trifluorosilyl groups, which impart distinct chemical properties and reactivity compared to other cobalt compounds.
Similar Compounds
Cobalt triflate: Known for its strong Lewis acid properties.
Cobalt acetylacetonate: Widely used as a catalyst in organic reactions.
Cobalt chloride: Commonly used in humidity indicators and as a precursor for other cobalt compounds.
Propiedades
Número CAS |
112781-52-9 |
|---|---|
Fórmula molecular |
CoF6Si2 |
Peso molecular |
229.09 g/mol |
InChI |
InChI=1S/Co.2F3Si/c;2*1-4(2)3 |
Clave InChI |
LCSSESKWFUVFHJ-UHFFFAOYSA-N |
SMILES canónico |
F[Si](F)F.F[Si](F)F.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
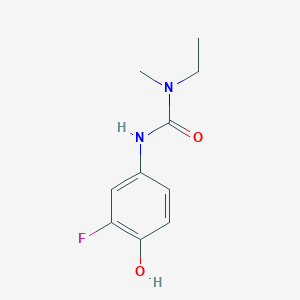
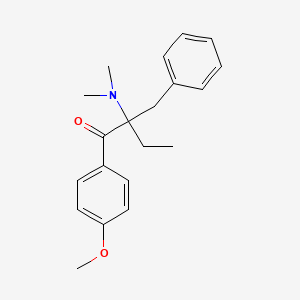

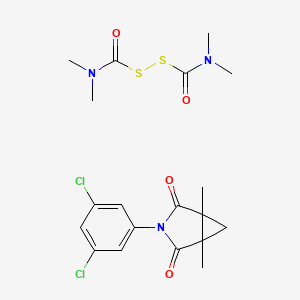
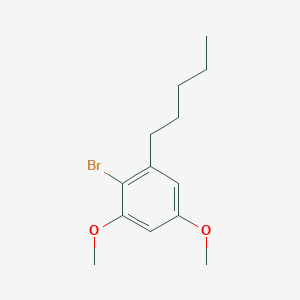
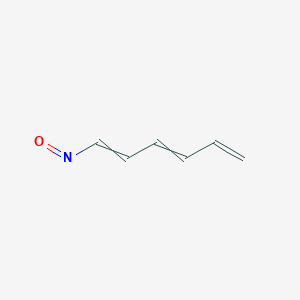
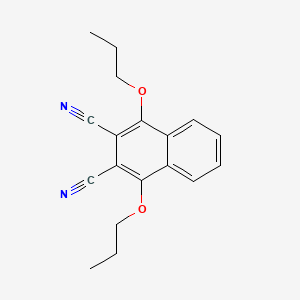
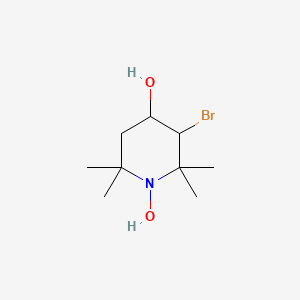
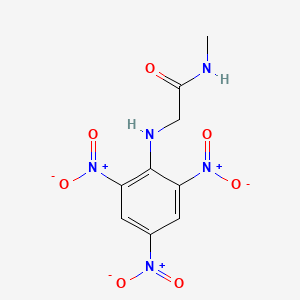
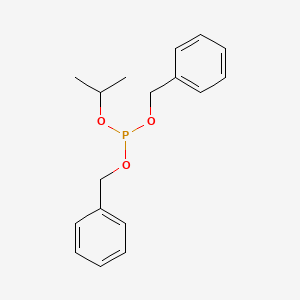
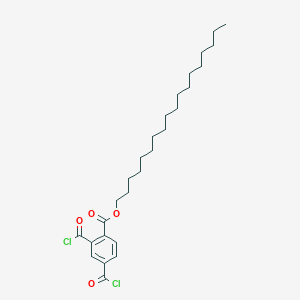
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
